Egfr T790M/L858R-IN-3

EGFR L858R/T790M Kinase selectivity Wild-type EGFR sparing

Egfr T790M/L858R-IN-3 (compound B1) is a thieno[3,2-d]pyrimidine-derived, ATP-competitive inhibitor designed to target the EGFR L858R/T790M double mutant kinase, a primary driver of acquired resistance in non-small cell lung cancer (NSCLC). Its molecular formula is C28H32ClN7O2S2 (MW: 598.18).

Molecular Formula C28H32ClN7O2S2
Molecular Weight 598.2 g/mol
Cat. No. B12373948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R-IN-3
Molecular FormulaC28H32ClN7O2S2
Molecular Weight598.2 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C(=C)Cl)NC2=NC3=C(C(=N2)N4CCC5=C(C4)C=CS5)SC=C3)OC
InChIInChI=1S/C28H32ClN7O2S2/c1-17(29)27(37)30-20-14-21(23(38-5)15-22(20)35(4)11-10-34(2)3)32-28-31-19-8-13-40-25(19)26(33-28)36-9-6-24-18(16-36)7-12-39-24/h7-8,12-15H,1,6,9-11,16H2,2-5H3,(H,30,37)(H,31,32,33)
InChIKeyRMORHOLNXQHGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr T790M/L858R-IN-3 – A Thieno[3,2-d]pyrimidine-Based EGFR L858R/T790M Double Mutant Inhibitor for NSCLC Research Procurement


Egfr T790M/L858R-IN-3 (compound B1) is a thieno[3,2-d]pyrimidine-derived, ATP-competitive inhibitor designed to target the EGFR L858R/T790M double mutant kinase, a primary driver of acquired resistance in non-small cell lung cancer (NSCLC). Its molecular formula is C28H32ClN7O2S2 (MW: 598.18) [1]. In biochemical kinase assays, compound B1 inhibits EGFRL858R/T790M with an IC50 of 13 nM and demonstrates >76-fold selectivity over wild-type EGFR (EGFRWT), a selectivity window that the original research paper demonstrates surpasses that of AZD9291 (osimertinib) in the same assay [1]. In H1975 cells harboring the endogenous L858R/T790M double mutation, B1 exhibits anti-proliferative activity with an IC50 of 0.087 μM, which is approximately 5.3-fold more potent than the clinically approved third-generation inhibitor olmutinib tested under identical conditions (IC50 = 0.458 μM) [1]. The compound also induces apoptosis and G2/M-phase cell cycle arrest in H1975 cells, and inhibits cell migration in A549 cells, establishing a multi-faceted anti-tumor profile beyond kinase inhibition alone [1].

Why In-Class EGFR L858R/T790M Inhibitors Cannot Be Interchanged with Egfr T790M/L858R-IN-3 Without Quantitative Risk Assessment


EGFR inhibitors targeting the L858R/T790M double mutant span multiple chemotypes—irreversible pyrimidines (osimertinib, olmutinib), allosteric dibenzodiazepinones (Mutated EGFR-IN-3/compound 3), and allosteric aminothiazoles (EAI045)—and exhibit profoundly divergent selectivity and cellular efficacy profiles that preclude functional equivalence. Compound B1's thieno[3,2-d]pyrimidine scaffold provides a >76-fold selectivity window for mutant EGFR over wild-type, which the originating study shows exceeds that of the approved agent AZD9291 and the compound's own structural analog B7 (only >16-fold selective) [1]. Critically, high biochemical potency does not guarantee cellular anti-proliferative activity: EAI045 inhibits the L858R/T790M mutant with an IC50 of 3 nM, yet shows no anti-proliferative effect in H1975 cells even at 10 μM because it fails to fully suppress EGFR autophosphorylation in the dimerization-competent cellular context [2]. In contrast, compound B1 demonstrates genuine cellular efficacy (H1975 IC50 = 0.087 μM) that surpasses olmutinib (0.458 μM) in the same assay [1]. Furthermore, unlike dibenzodiazepinone allosteric inhibitors such as Mutated EGFR-IN-3, which maintain potency against the triple mutant L858R/T790M/C797S (IC50 = 13 nM), compound B1 shows poor inhibitory activity against the C797S-harboring triple mutant, functionally differentiating its resistance coverage profile [1][3]. These quantitative divergences—in selectivity margin, cellular translation of biochemical potency, and C797S mutant coverage—mean that substituting one EGFR L858R/T790M inhibitor for another without matching the specific experimental or therapeutic context introduces uncontrolled variability.

Quantitative Differentiation Evidence for Egfr T790M/L858R-IN-3 (Compound B1) Against Closest Comparator Inhibitors


Kinase Selectivity Advantage: B1 Demonstrates >76-Fold Selectivity for EGFR L858R/T790M Over Wild-Type, Exceeding AZD9291 in the Same Biochemical Assay

In a head-to-head kinase selectivity panel reported in the primary research article, compound B1 exhibited >76-fold selectivity for EGFRL858R/T790M over EGFRWT in the biochemical kinase inhibition assay. The paper explicitly states that compound B1 was more selective for EGFRL858R/T790M than the control drug AZD9291 and comparable to olmutinib in the same assay [1]. By contrast, the closely related structural analog compound B7, despite having superior kinase potency (IC50 = 5.9 nM), demonstrated only >16-fold selectivity for EGFRWT—meaning B1 provides a nearly 5-fold greater selectivity margin than its closest in-series comparator [1]. This selectivity differential is critical because wild-type EGFR inhibition is the primary driver of dose-limiting toxicities (skin rash, diarrhea) observed with first- and second-generation EGFR TKIs.

EGFR L858R/T790M Kinase selectivity Wild-type EGFR sparing AZD9291 comparator

Cellular Anti-Proliferative Potency: B1 Is 5.3-Fold More Potent Than Olmutinib in H1975 NSCLC Cells Harboring Endogenous L858R/T790M

In the H1975 non-small cell lung cancer cell line, which endogenously harbors the EGFR L858R/T790M double mutation, compound B1 demonstrated an anti-proliferative IC50 of 0.087 ± 0.016 μM [1]. This was directly compared against two clinically approved third-generation EGFR TKIs in the same study: B1 was 5.3-fold more potent than olmutinib (IC50 = 0.458 ± 0.045 μM) and slightly less potent than AZD9291 (IC50 = 0.067 ± 0.035 μM) [1]. Against A549 cells (wild-type EGFR), B1 showed an IC50 of 1.508 ± 0.199 μM, indicating a cellular selectivity window of approximately 17-fold for the mutant H1975 cells over wild-type A549 cells—superior to olmutinib's cellular selectivity (IC50 ratio: 4.219/0.458 ≈ 9.2-fold) [1].

H1975 Anti-proliferative activity Olmutinib comparator Cellular IC50

Functional Apoptosis Induction: B1 Elicits 22.1% Apoptosis in H1975 Cells at 10 μM, Demonstrating Target Engagement-Driven Cell Death

Compound B1 was evaluated for its ability to induce apoptosis in H1975 cells by flow cytometry using annexin V/propidium iodide double staining. At 10 μM concentration after 48 hours, B1 induced an apoptosis rate of 22.1%, compared to 0.79% in the untreated blank control—representing a 28-fold increase in apoptotic cell population [1]. This functional apoptosis data is significant because it provides evidence of genuine target engagement translating into programmed cell death, which distinguishes B1 from allosteric inhibitors like EAI045. EAI045, despite showing potent biochemical inhibition of the L858R/T790M mutant (IC50 = 3 nM), cannot completely abolish EGFR autophosphorylation in H1975 cells and shows no anti-proliferative effect even at 10 μM [2]. The apoptosis induction by B1 was concentration-dependent, with the effect increasing as concentration increased from 0.1 μM to 10 μM [1].

Apoptosis H1975 Flow cytometry Annexin V

G2/M Phase Cell Cycle Arrest: B1 Increases G2/M Population from 23.67% to 31.47% at 5 μM, Revealing a Distinct Anti-Proliferative Mechanism

Flow cytometric cell cycle analysis of H1975 cells treated with compound B1 for 24 hours revealed a concentration-dependent G2/M phase arrest. The percentage of cells in G2/M phase increased from 23.67% (untreated blank control) to 24.41% at 0.2 μM, 27.68% at 1.0 μM, and 31.47% at 5 μM, with no significant changes observed in the S phase population [1]. This specific G2/M blockade pattern is mechanistically informative: it indicates that B1 prevents mitotic entry of H1975 cells, consistent with EGFR signaling inhibition at the G2/M checkpoint. The molecular docking results further support this mechanism, showing that B1 forms a bimolecular hydrogen bond with the hinge region residue Met793 and a side-chain hydrogen bond with Cys797 of EGFR T790M [1]. The hydrogen bond lengths (2.9 Å, 1.9 Å, 2.5 Å) are shorter than those observed for olmutinib (3.3 Å, 2.3 Å, 3.2 Å), suggesting a stronger binding interaction that may contribute to the superior cellular anti-proliferative activity observed [1].

Cell cycle arrest G2/M phase H1975 Flow cytometry

Structural Differentiation from Dibenzodiazepinone Allosteric Inhibitors: B1 Lacks C797S Triple-Mutant Activity, Defining Its Resistance Profile Boundaries

Compound B1 and all compounds in its thieno[3,2-d]pyrimidine series demonstrated poor inhibitory activity against the EGFRL858R/T790M/C797S triple-mutant kinase [1]. This is a structurally determined property: B1 binds in the ATP-binding pocket and requires interaction with Cys797 for its inhibitory activity, rendering it susceptible to C797S mutation-mediated resistance [1]. In contrast, the dibenzodiazepinone allosteric inhibitor Mutated EGFR-IN-3 (compound 3) inhibits both EGFRL858R/T790M (IC50 = 12 nM) and EGFRL858R/T790M/C797S (IC50 = 13 nM) with near-equivalent potency because it binds to an allosteric pocket adjacent to the ATP-binding site, independent of C797 [2]. This fundamental mechanistic divergence means B1 and Mutated EGFR-IN-3 cannot be used interchangeably in studies investigating C797S-mediated resistance. Additionally, within B1's own structural series, all compounds showed poor C797S triple-mutant activity, validating this as a chemotype-level characteristic rather than a compound-specific limitation [1].

C797S mutation Triple mutant Resistance profile Allosteric inhibitor differentiation

Optimal Research and Procurement Application Scenarios for Egfr T790M/L858R-IN-3 Based on Quantitative Differentiation Evidence


NSCLC L858R/T790M Mutant-Selective Signaling Studies Requiring Maximal WT EGFR Sparing

For researchers investigating EGFR L858R/T790M-driven signaling pathways where wild-type EGFR-mediated off-target effects would confound data interpretation, compound B1's >76-fold selectivity for mutant over WT EGFR—the highest in its structural series and exceeding AZD9291 in the same assay—makes it the tool compound of choice [1]. This scenario particularly applies to phospho-proteomics, pathway activation/deactivation kinetic studies, and experiments requiring sustained mutant-selective target engagement without triggering WT EGFR-mediated feedback loops. The 17.3-fold cellular selectivity ratio (H1975 vs. A549) further supports in vitro applications where WT EGFR-expressing stromal or co-cultured cells are present [1].

H1975-Based Anti-Proliferative Screening and Lead Optimization Campaigns Targeting T790M-Positive NSCLC

Compound B1's 5.3-fold superiority over olmutinib in H1975 cellular anti-proliferative assays (IC50 0.087 μM vs. 0.458 μM) positions it as a potent reference compound for screening cascades evaluating novel EGFR L858R/T790M inhibitor chemotypes [1]. Its well-characterized mechanism of action—including apoptosis induction at 10 μM (22.1%) and G2/M cell cycle arrest—provides multiple orthogonal assay endpoints for hit validation [1]. Procurement of B1 as a positive control standard enables benchmarking of new chemical entities against a compound with quantified selectivity, cellular potency, and functional apoptosis data in a single, publicly accessible reference dataset.

C797S-Negative T790M-Positive Resistance Model Studies

For experimental models of acquired EGFR TKI resistance where the T790M gatekeeper mutation is present but C797S has not yet emerged—representing the clinical scenario prior to third-generation TKI resistance—B1's specific lack of C797S triple-mutant activity provides a clean pharmacological tool [1]. Unlike dibenzodiazepinone allosteric inhibitors (e.g., Mutated EGFR-IN-3), which retain near-equivalent potency against C797S-harboring mutants, B1's activity profile accurately models the vulnerability window of T790M-positive, C797S-negative tumors [1][2]. This specificity is valuable for studying resistance evolution dynamics and for screening compounds intended to delay or prevent C797S emergence.

Structure-Based Drug Design and Molecular Docking Validation Using a Well-Characterized ATP-Competitive Ligand

The experimentally determined molecular docking pose of B1 against the EGFR T790M kinase domain (PDB: 3IKA), with validated hydrogen bond geometries (2.9 Å, 1.9 Å, 2.5 Å to Met793 and Cys797) that are shorter than those of the clinical control olmutinib, makes B1 a structurally validated reference ligand for computational chemistry workflows [1]. Its thieno[3,2-d]pyrimidine core and flexible side-chain substitution pattern provide a pharmacophoric template distinct from the widely docked pyrimidine and quinazoline scaffolds. Procurement of B1 for co-crystallography, molecular dynamics simulations, or binding free energy perturbation studies benefits from the availability of these published docking parameters without requiring de novo structural determination.

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